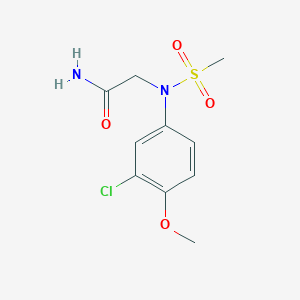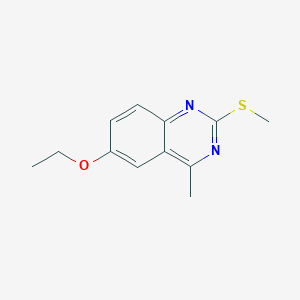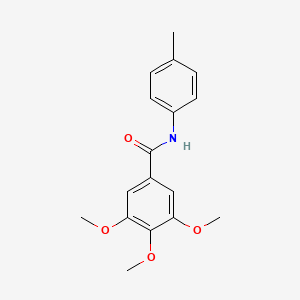
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 49823, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of glycine receptor antagonists and has been studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 acts as a glycine receptor antagonist, which means that it blocks the activity of glycine receptors in the brain. Glycine receptors are important for the regulation of neurotransmitters in the brain, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of glutamate, a neurotransmitter that is involved in the development of seizures. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to increase the levels of GABA, another neurotransmitter that is important for the regulation of neuronal activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is that it has been extensively studied in animal models, which has provided a wealth of information about its potential therapeutic applications. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development.
One limitation of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823. One potential direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand its mechanism of action and to identify potential side effects and drug interactions. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 involves several steps, including the reaction of 3-chloro-4-methoxybenzene with methylsulfonyl chloride to form N-(3-chloro-4-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with glycine to form the final product, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 49823 has been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-9-4-3-7(5-8(9)11)13(6-10(12)14)18(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYKDBEFQBXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)




![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)
![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)